molecular formula C23H15ClFN3 B2602773 1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-35-8

1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2602773
CAS No.: 932280-35-8
M. Wt: 387.84
InChI Key: TXGUSLZCMAHMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused to a quinoline moiety, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-chloro-4-methylbenzaldehyde with 6-fluoro-3-phenyl-1H-pyrazole-4-carboxylic acid under basic conditions to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the final pyrazoloquinoline product .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of different solvents, catalysts, and reaction temperatures to achieve the desired product efficiently .

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antiviral agent.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins involved in cell proliferation and survival, thereby exerting its anticancer effects .

Comparison with Similar Compounds

1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which contribute to its distinctive chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN3/c1-14-10-11-16(12-19(14)24)28-23-17-8-5-9-20(25)22(17)26-13-18(23)21(27-28)15-6-3-2-4-7-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGUSLZCMAHMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.